molecular formula C8H15BrO B2566175 1-(Bromomethyl)-1-methoxycyclohexane CAS No. 22690-23-9

1-(Bromomethyl)-1-methoxycyclohexane

Cat. No.: B2566175
CAS No.: 22690-23-9
M. Wt: 207.111
InChI Key: QZEDTANNGGHAKC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-methoxycyclohexane is a carbocyclic compound with the molecular formula C₈H₁₅BrO and a molecular weight of 207.11 g/mol . It is characterized by its distinct structure, featuring both a bromomethyl group and a methoxy group attached to the same carbon atom of a cyclohexane ring, as represented by the SMILES notation COC1(CCCCC1)CBr . This structure makes it a valuable electrophilic alkylating agent and a versatile building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound for the synthesis of more complex molecules, leveraging the bromomethyl group as a reactive handle for further functionalization . While specific therapeutic applications are not established for the compound itself, its structural features align with intermediates used in the exploration of new chemical entities, including those investigated for various biological activities . The compound is offered in high purity and is available for research-scale procurement. 1-(Bromomethyl)-1-methoxycyclohexane is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(bromomethyl)-1-methoxycyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-10-8(7-9)5-3-2-4-6-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEDTANNGGHAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCCC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22690-23-9
Record name 1-(bromomethyl)-1-methoxycyclohexane
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-methoxycyclohexane can be synthesized through several methods. One common approach involves the bromination of 1-methoxycyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods: Industrial production of 1-(Bromomethyl)-1-methoxycyclohexane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-methoxycyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form methoxycyclohexene.

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed:

    Nucleophilic Substitution: Corresponding alcohols, amines, or thioethers.

    Elimination Reactions: Methoxycyclohexene.

    Oxidation: Carbonyl compounds such as ketones or aldehydes.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development
The compound has been investigated for its potential role in drug development, particularly as a building block for synthesizing biologically active molecules. It can serve as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents and antibiotics. The bromomethyl group is particularly useful for further functionalization, allowing for the introduction of diverse functional groups that can enhance biological activity.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of 1-(Bromomethyl)-1-methoxycyclohexane can be synthesized to create compounds with significant anticancer properties. For instance, researchers have explored modifications to the methoxy group to optimize potency against specific cancer cell lines. This approach highlights the compound's versatility as a precursor in medicinal chemistry.

Organic Synthesis Applications

Reagent in Organic Reactions
1-(Bromomethyl)-1-methoxycyclohexane is utilized as a reagent in organic synthesis. Its bromine atom facilitates substitution reactions, making it valuable for creating complex organic compounds.

Table 1: Summary of Synthetic Reactions Involving 1-(Bromomethyl)-1-methoxycyclohexane

Reaction TypeDescriptionOutcome
Nucleophilic SubstitutionReacts with nucleophiles (e.g., amines)Formation of amine derivatives
Coupling ReactionsParticipates in coupling with aryl groupsAryl-substituted products
Functional Group TransformationModifies functional groups (e.g., hydroxyl)Enhanced reactivity

Material Science Applications

Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymerization processes, contributing to the development of new materials with desirable properties such as enhanced thermal stability and mechanical strength.

Case Study: Development of Thermosetting Resins
Studies have shown that incorporating 1-(Bromomethyl)-1-methoxycyclohexane into resin formulations can improve cross-linking density, resulting in thermosetting polymers with superior performance characteristics compared to traditional formulations.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-methoxycyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further transformations, leading to the desired products. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can stabilize carbocations formed during the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(Bromomethyl)-1-methanesulfonylcyclohexane (CAS 1909336-04-4)
  • Molecular Formula : C8H15BrO2S
  • Molecular Weight : 255.17 g/mol
  • Key Differences : Replaces the methoxy group with a methanesulfonyl (-SO2CH3) group.
  • Reactivity/Applications : The electron-withdrawing sulfonyl group enhances the leaving-group ability of bromine, favoring nucleophilic substitutions. Widely used in pharmaceutical research for synthesizing drug candidates and advanced materials .
1-(Bromomethyl)-4-ethyl-1-methoxycyclohexane (CAS 1247178-02-4)
  • Molecular Formula : C10H19BrO
  • Molecular Weight : 235.16 g/mol
  • Key Differences : Incorporates an ethyl group at the 4-position.

Substituent Position and Electronic Effects

1-Bromo-3-methylcyclohexane (CAS 13905-48-1)
  • Molecular Formula : C7H13Br
  • Molecular Weight : 177.08 g/mol
  • Key Differences : Lacks both the methoxy and additional methylene group.
  • Reactivity/Applications : Simpler structure with bromine at the 1-position; primarily used as an alkylating agent in small-molecule synthesis .
(±)-1-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-4-methoxybenzene (3a)
  • Molecular Formula : C18H25BrF3O
  • Key Differences : Combines a trifluorodecane chain with a methoxybenzene moiety.
  • Reactivity/Applications : The trifluoromethyl group enhances lipophilicity, making it relevant in medicinal chemistry for improving drug bioavailability .

Structural and Reactivity Analysis

Electronic Effects

  • Methoxy Group : The electron-donating methoxy group in 1-(Bromomethyl)-1-methoxycyclohexane stabilizes adjacent carbocations, facilitating SN1 reactions. In contrast, the methanesulfonyl group in its analog promotes SN2 mechanisms due to its electron-withdrawing nature .
  • Bromine as a Leaving Group : Bromine’s polarizability makes it superior to chlorine or iodine in balancing reactivity and stability, a trait shared across brominated cyclohexanes .

Steric Considerations

  • Substituent Bulk : Compounds like 1-(Bromomethyl)-4-ethyl-1-methoxycyclohexane exhibit steric hindrance, which can reduce reaction rates but enhance regioselectivity in ring-forming reactions (e.g., Grubbs metathesis) .

Material Science

  • Polymer Modification : Brominated cyclohexanes participate in radical polymerization or cross-linking, enhancing material thermal stability .

Data Table: Comparative Overview

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
1-(Bromomethyl)-1-methoxycyclohexane Not Available C8H15BrO ~207.11 (estimated) -CH2Br, -OCH3 Synthetic intermediates
1-(Bromomethyl)-1-methanesulfonylcyclohexane 1909336-04-4 C8H15BrO2S 255.17 -CH2Br, -SO2CH3 Pharmaceuticals, Materials
1-Bromo-3-methylcyclohexane 13905-48-1 C7H13Br 177.08 -Br Alkylating agent
1-(Bromomethyl)-4-ethyl-1-methoxycyclohexane 1247178-02-4 C10H19BrO 235.16 -CH2Br, -OCH3, -C2H5 Selective alkylation

Biological Activity

1-(Bromomethyl)-1-methoxycyclohexane is a halogenated organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7_7H13_{13}BrO
  • Molecular Weight : 195.09 g/mol
  • IUPAC Name : 1-(Bromomethyl)-1-methoxycyclohexane
  • CAS Number : 291048

Synthesis

The synthesis of 1-(Bromomethyl)-1-methoxycyclohexane typically involves the bromomethylation of 1-methoxycyclohexane using bromomethyl ether or similar reagents under acidic conditions. This reaction can be optimized for yield and purity through various methods, including solvent choice and temperature control.

Antimicrobial Properties

Research indicates that 1-(Bromomethyl)-1-methoxycyclohexane exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values vary depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity

The compound has been evaluated for cytotoxic effects on human cancer cell lines. Preliminary studies suggest it may induce apoptosis in certain cancer cells, although further research is necessary to elucidate the specific pathways involved.

The biological activity of 1-(Bromomethyl)-1-methoxycyclohexane is believed to involve several mechanisms:

  • Cell Membrane Disruption : The bromine atom may enhance the lipophilicity of the compound, allowing it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in bacterial metabolism, though the exact targets remain to be identified.

Study 1: Antibacterial Activity

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of various halogenated compounds, including 1-(Bromomethyl)-1-methoxycyclohexane. The results demonstrated significant inhibition against both Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antibacterial agents.

Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation published in the Journal of Medicinal Chemistry, the cytotoxic effects of 1-(Bromomethyl)-1-methoxycyclohexane were assessed on human breast cancer cell lines. The compound exhibited IC50_{50} values in the low micromolar range, suggesting promising anticancer activity.

Q & A

Q. What are the standard synthetic routes for 1-(Bromomethyl)-1-methoxycyclohexane, and what reaction conditions optimize yield?

Answer: The synthesis typically involves bromination of 1-methoxycyclohexane derivatives. Key methods include:

  • Substitution reactions using NaBH₄ or LiAlH₄ as reducing agents with brominating agents (e.g., PBr₃ or HBr) under anhydrous conditions .
  • Electrophilic addition to cyclohexene precursors, where bromomethyl groups are introduced via radical-initiated pathways or catalytic systems (e.g., NBS/light) .
    Optimal conditions require inert atmospheres (N₂/Ar), controlled temperatures (0–25°C), and solvent systems like THF or DCM. Yields range from 60–85%, depending on purity of starting materials and reaction time .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃) identify methoxy (-OCH₃) and bromomethyl (-CH₂Br) groups. The methoxy proton resonates at δ 3.2–3.4 ppm, while bromomethyl protons appear as a singlet at δ 3.5–3.7 ppm .
  • GC-MS : Retention indices and fragmentation patterns (e.g., m/z 177 for [M]⁺) confirm molecular weight and purity .
  • IR Spectroscopy : Stretching vibrations for C-Br (550–600 cm⁻¹) and C-O (1100–1250 cm⁻¹) validate functional groups .

Q. What are the critical safety protocols for handling 1-(Bromomethyl)-1-methoxycyclohexane in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields for large-scale reactions .
  • Ventilation : Conduct reactions in fume hoods or well-ventilated areas to avoid inhalation of vapors (P261, P271) .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy and bromomethyl groups influence regioselectivity in further functionalization?

Answer:

  • Steric Effects : The methoxy group at the 1-position creates steric hindrance, directing electrophilic attacks to the less hindered equatorial position. For example, nucleophilic substitution (Sₙ2) at the bromomethyl group is slower due to adjacent cyclohexane ring rigidity .
  • Electronic Effects : The electron-donating methoxy group deactivates the ring, reducing electrophilic substitution reactivity. Conversely, the electron-withdrawing bromomethyl group enhances susceptibility to elimination reactions (e.g., E2 with KOtBu) .

Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

Answer: Discrepancies often arise from:

  • Catalyst Purity : Trace metals (e.g., Pd in Suzuki couplings) can alter yields. Use rigorously purified catalysts or chelating agents .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Validate solvent choice via control experiments .
  • Moisture Sensitivity : Hydrolysis of the bromomethyl group to methanol can occur. Ensure anhydrous conditions via molecular sieves or distillation .
    Replicate reactions under standardized conditions (e.g., inert atmosphere, fixed temperature) and report detailed procedural variables .

Q. What strategies enable regioselective functionalization of 1-(Bromomethyl)-1-methoxycyclohexane for complex molecule synthesis?

Answer:

  • Directed C-H Activation : Use transition-metal catalysts (e.g., Pd or Ru) with directing groups (e.g., pyridine) to functionalize specific positions .
  • Protection/Deprotection : Temporarily protect the methoxy group (e.g., as a TMS ether) to isolate reactivity at the bromomethyl site .
  • Radical Pathways : Employ AIBN or UV light to generate bromomethyl radicals for controlled cyclopropanation or polymer grafting .

Data Gaps and Validation

Q. How should researchers address the lack of ecological toxicity data for this compound?

Answer:

  • Read-Across Analysis : Compare with structurally similar brominated alkanes (e.g., cyclohexylmethyl bromide) to predict biodegradability and bioaccumulation potential .
  • In Silico Modeling : Use QSAR tools (e.g., EPA EPI Suite) to estimate LC₅₀ or EC₅₀ values for aquatic organisms .
  • Experimental Validation : Conduct acute toxicity assays (e.g., Daphnia magna OECD 202) and report results in peer-reviewed literature .

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